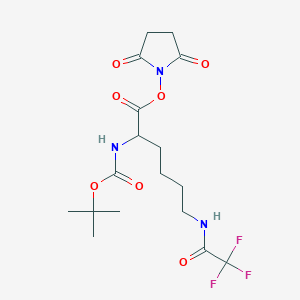
N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-LYS(TFA)-OSU, also known as N-(tert-Butoxycarbonyl)-L-lysine N-carboxyanhydride, is a compound widely used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LYS(TFA)-OSU typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl (BOC) group. This is followed by the introduction of a trifluoroacetyl (TFA) group to protect the side chain amino group. The final step involves the formation of the N-carboxyanhydride (OSU) derivative. The reaction conditions often include the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) and diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of BOC-LYS(TFA)-OSU follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
BOC-LYS(TFA)-OSU undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and TFA protecting groups using acids like TFA or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HBTU.
Substitution Reactions: Replacement of the OSU group with other functional groups under specific conditions .
Common Reagents and Conditions
Deprotection: TFA, HF, or HCl in dioxane.
Coupling: DIC, HBTU, or EDC in solvents like DCM or DMF.
Substitution: Various nucleophiles in the presence of base catalysts .
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .
科学研究应用
BOC-LYS(TFA)-OSU is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for lysine residues in solid-phase peptide synthesis.
Drug Development: In the synthesis of peptide-based drugs and inhibitors.
Biological Studies: To study protein-protein interactions and enzyme activities.
Industrial Applications: In the production of synthetic peptides for research and therapeutic purposes
作用机制
The mechanism of action of BOC-LYS(TFA)-OSU involves the protection of the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The TFA group provides additional protection to the side chain amino group, ensuring the integrity of the peptide chain during synthesis .
相似化合物的比较
Similar Compounds
BOC-LYS(2-Cl-Z)-OH: Another lysine derivative used in peptide synthesis with a different protecting group.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-Lys(Boc)-OH: Uses a benzyloxycarbonyl (Z) group for protection .
Uniqueness
BOC-LYS(TFA)-OSU is unique due to its dual protection strategy, providing both BOC and TFA groups for comprehensive protection of lysine residues. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable tool in complex peptide and protein synthesis .
属性
分子式 |
C17H24F3N3O7 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28) |
InChI 键 |
IAMVVSHTWIUKAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
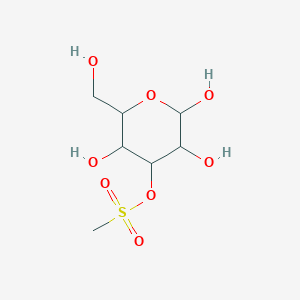

![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)
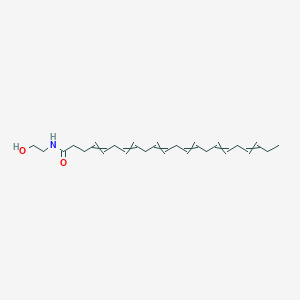
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)
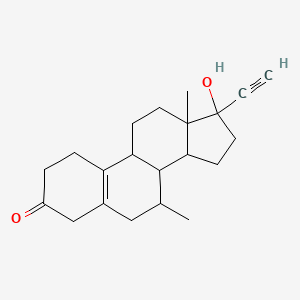
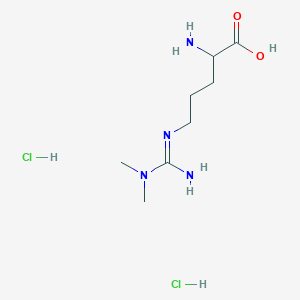
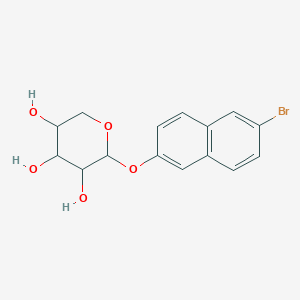

![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)
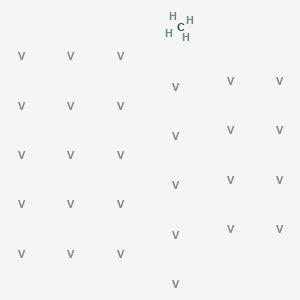
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
